molecular formula C9H13N B074018 6-Ethyl-2,3-dimethylpyridine CAS No. 1463-01-0

6-Ethyl-2,3-dimethylpyridine

Cat. No. B074018
CAS RN: 1463-01-0
M. Wt: 135.21 g/mol
InChI Key: MMOOOQAABWPBQJ-UHFFFAOYSA-N
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Description

6-Ethyl-2,3-dimethylpyridine is a chemical compound with the molecular formula C9H13N . It is a derivative of pyridine, which is a basic heterocyclic organic compound . The compound has a molecular weight of 135.2062 .


Synthesis Analysis

The synthesis of 6-Ethyl-2,3-dimethylpyridine and its derivatives often involves condensation reactions . For instance, aldol-crotonic condensation reactions of 3,5-diacetyl-2,6-dimethylpyridine with various aldehydes have been used to synthesize bisazachalcone derivatives . These derivatives were subsequently cyclized with hydrazine hydrate in acetic acid, leading to the respective bisderivatives of 4,5-dihydro-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of 6-Ethyl-2,3-dimethylpyridine consists of a pyridine ring with ethyl and methyl groups attached to it . The IUPAC Standard InChI for this compound is InChI=1S/C9H13N/c1-4-9-6-5-7(2)8(3)10-9/h5-6H,4H2,1-3H3 .


Chemical Reactions Analysis

The chemical reactions involving 6-Ethyl-2,3-dimethylpyridine are diverse and can lead to a variety of products . For example, the reaction of 3,5-diacetyl-2,6-dimethylpyridine with an excess of diethyl oxalate provides access to symmetrical diethyl ester of 4,4’-(2,6-dimethylpyridine-3,5-diyl)bis(2-hydroxy-4-oxo-but-2-enoic acid) .

Scientific Research Applications

  • Polymerization : 6-Ethyl-2,3-dimethylpyridine plays a role in the living cationic polymerization of vinyl monomers. It stabilizes growing carbocations, which is essential for living polymerization processes (Higashimura, Okamoto, Kishimoto, & Aoshima, 1989).

  • Synthesis of Pyridine Derivatives : This compound is used as a raw material in the synthesis of pyridine derivatives, such as pyridine 2, 6-dicarboxylic acid, under microwave irradiation (Zhang, Zhang, Zhang, Bai, Ye, & Liu, 2010).

  • Catalysis in Chemical Reactions : It is involved in the synthesis of functionalized tetrahydropyridines via a phosphine-catalyzed [4 + 2] annulation process (Zhu, Lan, & Kwon, 2003).

  • Ethylene Oligomerization Catalytic Activity : The compound is used in the development of catalysts for ethylene oligomerization, demonstrating significant catalytic activity (Sun, Zhao, & Gao, 2007).

  • Characterization of Acid Surfaces : It is used for adsorption studies in the characterization of acid surfaces, particularly in γ-Al2O3 and decationated Y zeolites (Corma, Rodellas, & Fornés, 1984).

  • Luminescent Properties in Metal Complexes : This compound contributes to the synthesis and study of luminescent properties in various metal complexes, like cadmium and zinc complexes (Fan, Zhu, Mu, Li, Yang, Su, & Feng, 2004).

  • Selective Poisoning of Bronsted Sites : It serves as a selective poison for Bronsted sites on synthetic Y zeolites, which is essential in understanding the interaction and reactivity of these sites (Jacobs & Heylen, 1974).

  • Ethylation in Chemical Synthesis : The compound is involved in the ethylation of coking benzene with ethanol, showing strong dependence on catalyst poisoning and porosity (Sun, Guo, Liu, & Wang, 2010).

Safety And Hazards

The safety data sheet for a related compound, 2,2’-Dithiodipyridine, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation . While this does not directly apply to 6-Ethyl-2,3-dimethylpyridine, it suggests that similar precautions may be necessary.

properties

IUPAC Name

6-ethyl-2,3-dimethylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-4-9-6-5-7(2)8(3)10-9/h5-6H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMOOOQAABWPBQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(C=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163346
Record name 6-Ethyl-2,3-dimethylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-2,3-dimethylpyridine

CAS RN

1463-01-0
Record name 6-Ethyl-2,3-dimethylpyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethyl-2,3-dimethylpyridine
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Record name 6-Ethyl-2,3-dimethylpyridine
Source EPA DSSTox
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Record name 6-ethyl-2,3-dimethylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
IL Kotlyarevskii, ED Vasil'eva - Bulletin of the Academy of Sciences of the …, 1961 - Springer
It is shown that it is possible in principle to synthesize pyridine bases by the condensation of substituted 1-buten-3-yne (2-methyl-1-buten-3-yne) with ketones and ammonia over the …
Number of citations: 3 link.springer.com
MA Ryashentseva - Russian chemical reviews, 1998 - pubs.rsc.org
The problems in the use of rhenium compounds and supported mono-, bi-, and poly- metallic rhenium-containing catalysts for carrying out reactions involving the metathesis of alkenes …
Number of citations: 29 pubs.rsc.org

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